
N-(2-aminophenyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-aminophenyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-Aminophenyl)-4-methoxybenzamide, also known by its CAS number 103517-57-3, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an amine group, a methoxy group, and a benzamide framework. Its molecular formula is C15H16N2O3 with a molecular weight of approximately 272.30 g/mol. The presence of functional groups such as the methoxy group enhances its solubility and reactivity, contributing to its biological activity.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Research indicates that it can induce the expression of endogenous antimicrobial peptides (AMPs), which play a crucial role in the host's immune response against infections. In particular:
- Synergistic Effects : The compound demonstrated synergistic effects when combined with vitamin D in inducing LL-37 expression in colon epithelial cells, enhancing antimicrobial activity against pathogens such as E. coli and Shigella .
- Clinical Applications : In a rabbit model of shigellosis, treatment with this compound significantly reduced bacterial load and improved clinical symptoms, showcasing its potential as an adjunct therapy to conventional antibiotics .
Antiviral Activity
This compound has been evaluated for its antiviral effects against several viruses:
Antiproliferative Activity
The antiproliferative effects of this compound have been assessed against various cancer cell lines:
- MCF-7 Cell Line : The compound exhibited selective antiproliferative activity against the MCF-7 breast cancer cell line with an IC50 value in the low micromolar range (approximately 3.1 µM) .
- Mechanism of Action : The observed antiproliferative activity is believed to be linked to the compound's ability to induce oxidative stress in cancer cells while maintaining low toxicity levels .
Summary of Biological Activities
Activity | Target/Effect | IC50 (µM) | Notes |
---|---|---|---|
Antimicrobial | E. coli, Shigella | Not specified | Induces AMPs; synergistic with vitamin D |
Antiviral | HBV, HIV | Not specified | Related derivatives show broad-spectrum antiviral effects |
Antiproliferative | MCF-7 (breast cancer) | 3.1 | Selective activity; induces oxidative stress |
Case Studies and Research Findings
- Induction of AMPs : A study demonstrated that oral administration of this compound in infected rabbits led to significant reductions in bacterial counts and improved clinical outcomes .
- Antiproliferative Screening : Compounds structurally related to this compound were screened for their antiproliferative effects against various cancer cell lines, revealing significant activity particularly against MCF-7 cells .
- Mechanistic Insights : Research suggests that the mechanism behind its biological activities may involve modulation of oxidative stress pathways and enhancement of immune responses through AMP induction .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of N-(2-aminophenyl)-4-methoxybenzamide. Its derivatives have been synthesized and tested against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Study: Structure-Activity Relationship (SAR)
A study investigated a series of N-benzylacetamides, including derivatives of this compound, revealing their activity against leukemia cell lines. Notably, the compound exhibited varying levels of potency based on structural modifications:
Compound | IC50 (µM) | Target Cell Line |
---|---|---|
This compound | 18.8 | HCT116 (Colon) |
This compound | 29.3 | MCF7 (Breast) |
4e (Analog) | 0.94 | NB4 (Leukemia) |
4e (Analog) | 1.62 | HL60 (Leukemia) |
These findings suggest that the presence of specific functional groups can enhance the anticancer activity of the compound, making it a candidate for further development in cancer therapeutics .
Antimicrobial Applications
This compound has also been studied for its antimicrobial properties. A notable investigation involved its use as an inducer of endogenous antimicrobial peptides, which are crucial for host defense mechanisms.
Case Study: Efficacy in Shigellosis
In a rabbit model of shigellosis, oral administration of this compound resulted in significant reductions in bacterial load:
Treatment Dose | Bacterial Load Reduction | Clinical Recovery |
---|---|---|
0.5 mg twice daily for 2 days | ~5 log units | All recovered clinically |
1 mg once daily for 2 days | ~5 log units | All recovered clinically |
2 mg single dose | Reduced bacterial count | Clinical recovery in 3 out of 5 |
This study indicates that this compound may serve as a potential therapeutic agent for treating bacterial infections by enhancing host immune responses .
Properties
CAS No. |
103517-57-3 |
---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C14H14N2O2/c1-18-11-8-6-10(7-9-11)14(17)16-13-5-3-2-4-12(13)15/h2-9H,15H2,1H3,(H,16,17) |
InChI Key |
BDYVCYUXCNZYRW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.